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FTIR Analysis of Axitinib and Its Solid Forms

Fourier Transform Infrared (FTIR) spectroscopy is a key technique for characterizing the molecular structure

of Axitinib and identifying interactions in its various solid forms, such as solvates and amorphous solid

dispersions (ASDs).

The table below summarizes the characteristic FTIR peaks for Axitinib (Form A) and the observed shifts in

its solvates.

Solid Form
Characteristic FTIR Peaks and
Observed Shifts

Functional Group Assignment

Axitinib (Form A) -
Raw Material

Reference spectrum. -

AXTN-Acetonitrile
Solvate (S1)

• New band appears at 2960–
2970 cm⁻¹

• C−H stretching vibration of acetonitrile
solvent molecules [1] [2].

| AXTN-DMF Solvate (S2) | • New band at 2960–2970 cm⁻¹ • Strong peak at ~1675 cm⁻¹ | • C−H

stretching of DMF • C=O stretching vibration of the amide group in DMF [1] [2]. | | AXTN-Acetic Acid

Solvate (S3-2) | • New band at 2960–2970 cm⁻¹ • C=O peak observed at ~1705 cm⁻¹ | • C−H stretching
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of acetic acid • C=O stretching of the carboxylic acid group [1] [2]. | | AXTN-Methanol Solvate (S4) | •

New peak at ~3205 cm⁻¹ | • O−H stretching vibration of methanol solvent molecules [1] [2]. | | Axitinib in

Amorphous Solid Dispersions (ASDs) | Shifts in characteristic drug peaks indicate physical interaction,

primarily hydrogen bonding, between AXTN and polymeric excipients (e.g., HPMCAS HF) [3]. | |

Experimental Protocols for Key Analyses

FTIR Spectroscopy Analysis

Objective: To identify functional groups and detect interactions between Axitinib and solvents or

excipients.
Methodology:

Instrument: Use an FTIR spectrometer (e.g., Perkin Elmer Spectrum GX).
Sample Preparation: Prepare samples using the KBr pellet method or ATR (Attenuated Total

Reflectance) technique.
Data Acquisition: Record spectra in the range of 4000–400 cm⁻¹. Compare the spectra of the

raw material (Form A) with the various solvates or formulations to identify peak shifts,
disappearances, or new peaks [1] [2].

Thermal Analysis for Solvate Characterization

Objective: To confirm the formation of solvates, determine their type, and calculate the drug-to-
solvent ratio.

Methodology:
Instrument: Simultaneous TGA-DSC apparatus (e.g., NETZSCH STA 449).

Procedure:
Weigh a small sample (typically 2-5 mg) into an alumina crucible.

Heat the sample from 30°C to 350°C at a constant rate (e.g., 10 K/min) under a nitrogen
purge.

Data Analysis:
TGA: The mass loss step corresponds to solvent loss. The weight loss percentage is

used to calculate the stoichiometry of the solvate.
DSC: The endothermic peaks correspond to solvent removal (desolvation) and melting of

the material. The shape of the desolvation peak (sharp vs. broad) helps classify the
solvate type (e.g., independent site vs. channel-type) [1] [4] [2].

Smolecule
Theoretical Framework & Proof-of-Concept

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 2 / 5 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC11477576/
https://www.mdpi.com/1420-3049/29/19/4696
https://pmc.ncbi.nlm.nih.gov/articles/PMC11477576/
https://www.mdpi.com/1420-3049/29/19/4696
https://www.smolecule.com/products/s548089?utm_src=pdf-body
https://www.sciencedirect.com/science/article/abs/pii/S1773224725004174
https://www.smolecule.com/products/s548089?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC11477576/
https://www.mdpi.com/1420-3049/29/19/4696
https://pmc.ncbi.nlm.nih.gov/articles/PMC11477576/
https://www.preprints.org/manuscript/202501.1661
https://www.mdpi.com/1420-3049/29/19/4696
https://www.smolecule.com/products/s548089?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Preparation of Axitinib Solvates

Objective: To generate different solvates of Axitinib for subsequent characterization.
Methodology:

Dissolve the crystal Form A of Axitinib in various pure solvents (e.g., acetonitrile, DMF, acetic
acid, methanol) or solvent mixtures.

The solvates are typically obtained through crystallization processes like solvent evaporation or
cooling.

The resulting solids are filtered and dried [1] [2].

Compatibility Studies for Formulation Development

Objective: To ensure the physicochemical stability of Axitinib when blended with pharmaceutical
excipients.

Methodology:
Blending: Accurately weigh Axitinib and excipients (e.g., HPMC K4M, HPMC K15M, PVP) and

blend them thoroughly in a mortar and pestle or a tumble mixer.
Accelerated Stability Studies: Store the physical mixtures under stressed conditions (e.g.,

elevated temperature and humidity).
Analysis: After a specified period, analyze the mixtures using DSC and FTIR to detect any

changes in crystallinity, melting point, or chemical interactions [3] [4].

Compatibility Considerations for Formulation

The formation of solvates and polymorphs significantly impacts Axitinib's properties. Research has

identified over 60 solvates and multiple polymorphic forms (I, IV, VI, XXV, XLI, etc.) [1] [2].

Impact of Solid Form: Different polymorphs, hydrates, and solvates exhibit variations in solubility,

dissolution rate, stability, and ultimately, bioavailability. For instance, new solid forms like the
desolvated Form Z discovered in recent studies offer opportunities to tailor these properties [1] [2].

Strategy for Solubility Enhancement: Formulating Axitinib as an Amorphous Solid Dispersion
(ASD) is a proven strategy to enhance solubility and oral bioavailability. Excipients like HPMCAS HF

can inhibit recrystallization and maintain supersaturation, while surfactants like Kolliphor CrEL
(polyoxyethylene hydrogenated castor oil) improve wettability. FTIR confirms that these excipients

interact with Axitinib via hydrogen bonding, which stabilizes the amorphous form [3].

The following diagram illustrates the experimental workflow for characterizing Axitinib solid forms.
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Workflow for characterizing Axitinib solid forms and transformations

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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